molecular formula C24H21N3O B11203924 2-(4-Methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

2-(4-Methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

Cat. No.: B11203924
M. Wt: 367.4 g/mol
InChI Key: PCGOGLATQXDYNC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is a complex organic compound that belongs to the class of dihydropyrimido[1,2-a]benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step organic reactions. A common synthetic route may include the condensation of appropriate aromatic aldehydes with diamines, followed by cyclization and functional group modifications. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new aromatic or aliphatic groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its potential as a drug candidate for various diseases.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole include other dihydropyrimido[1,2-a]benzimidazoles with different substituents on the aromatic rings. Examples include:

  • 2-(4-Chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
  • 2-(4-Methoxyphenyl)-4-(2-ethylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of methoxy and methyl groups may enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.

Properties

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C24H21N3O/c1-16-7-3-4-8-19(16)23-15-21(17-11-13-18(28-2)14-12-17)26-24-25-20-9-5-6-10-22(20)27(23)24/h3-15,23H,1-2H3,(H,25,26)

InChI Key

PCGOGLATQXDYNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C=C(NC3=NC4=CC=CC=C4N23)C5=CC=C(C=C5)OC

Origin of Product

United States

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